6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione
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Description
“6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione” is a chemical compound that is part of the Pyrrolo[2,1-f][1,2,4]triazine class . This class of compounds is interesting as they are integral parts of several kinase inhibitors and nucleoside drugs, such as avapritinib and remdesivir . These compounds have been used in targeted cancer therapies .
Synthesis Analysis
The synthesis of “this compound” involves a newly developed methodology utilizing simple building blocks such as pyrrole, chloramine, and formamidine acetate . The overall yield of the compound was 55% in a two-vessel-operated process .Molecular Structure Analysis
The molecule contains a total of 17 bonds. There are 13 non-H bonds, 7 multiple bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, and 1 six-membered ring .Chemical Reactions Analysis
The first reaction of the sequence contains an exothermic aromatic substitution and quench of a reactive species . The second sequence involves the use of a strong base .Mechanism of Action
Target of Action
The primary targets of 6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and apoptosis . They are often dysregulated in cancer, making them attractive targets for therapeutic intervention .
Mode of Action
This compound interacts with its kinase targets by inhibiting their activity . This inhibition can lead to changes in the signaling pathways regulated by these kinases, potentially leading to the death of cancer cells .
Biochemical Pathways
These could include pathways involved in cell growth, proliferation, and survival .
Pharmacokinetics
Similar compounds have been observed to have low rates of glucuronidation, which is an indication of higher metabolic stability .
Result of Action
The result of the action of this compound is the inhibition of kinase activity, leading to changes in cellular signaling pathways . This can result in the death of cancer cells, making it a potential therapeutic agent for cancer treatment .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other compounds or drugs can also influence its action through drug-drug interactions .
Biochemical Analysis
Biochemical Properties
6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione interacts with various enzymes and proteins in biochemical reactions . It is an integral part of several kinase inhibitors, which are proteins that modify other molecules by chemically adding phosphate groups . The nature of these interactions involves the compound binding to the active site of the enzyme, inhibiting its function .
Cellular Effects
In terms of cellular effects, this compound influences cell function by impacting cell signaling pathways . As a kinase inhibitor, it can disrupt the normal function of kinases, which play a crucial role in various cellular processes, including cell growth, division, and death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It binds to the active site of kinases, inhibiting their function and subsequently altering the cell signaling pathways they are involved in .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound exhibits stability and degradation
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with various enzymes and cofactors
Properties
IUPAC Name |
6-iodo-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3O2/c7-3-1-4-5(11)8-6(12)9-10(4)2-3/h1-2H,(H2,8,9,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGXRFJMFYTFIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC(=O)NN2C=C1I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735095 |
Source
|
Record name | 6-Iodopyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-99-6 |
Source
|
Record name | Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione, 6-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Iodopyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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